
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a compound with the chemical formula C13H16O2 and a molecular weight of 204.27 g/mol . The compound is characterized by a cyclopentene ring substituted with a benzyloxymethyl group and a hydroxyl group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene typically involves the reaction of benzyloxymethyl chloride with sodium cyclopentadienylide in tetrahydrofuran and N,N-dimethylformamide at -40°C for 0.25 hours . This is followed by treatment with L-diisopinocampheylborane in tetrahydrofuran at -10°C for 48 hours, and finally, with sodium hydroxide and hydrogen peroxide at 20°C for 12 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Entecavir, the compound undergoes a series of transformations that enable it to inhibit viral replication by targeting viral DNA polymerase . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene can be compared with other similar compounds, such as:
- (1S, 2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 6-(Benzyloxy)-9-[(1S,3S)-4-(benzyloxy)-3-[(benzyloxymethyl)-2-methylenecyclopentyl]-N-[(4-methoxyphenyl)diphenylmethyl]-9H-purin-2-amine .
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific configuration and the presence of both a benzyloxymethyl and a hydroxyl group, which confer distinct reactivity and utility in synthesis .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(1S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12?,13-/m0/s1 |
InChI Key |
WACMQXMZXZTKIV-ABLWVSNPSA-N |
Isomeric SMILES |
C1C=CC([C@H]1O)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


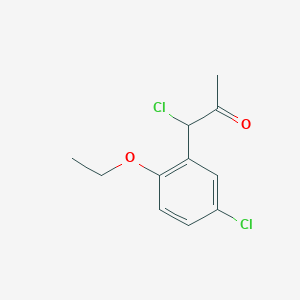
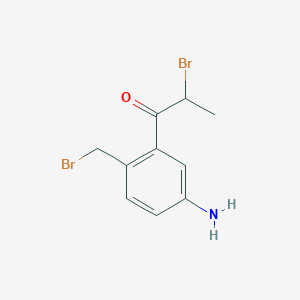

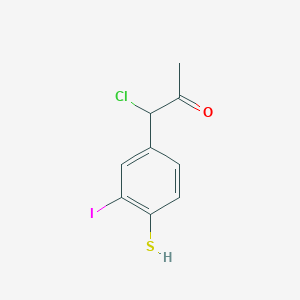
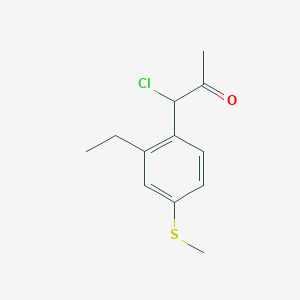
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

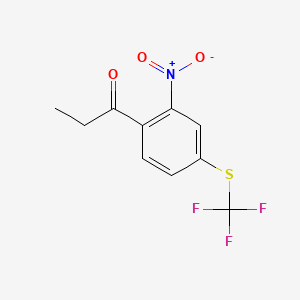

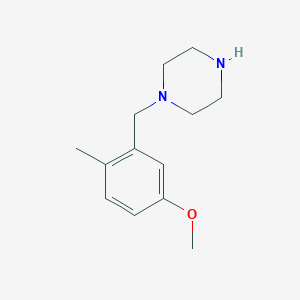
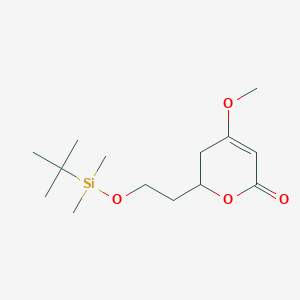
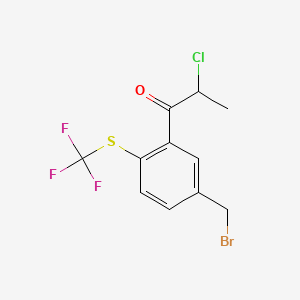
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
